(Z)-N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide
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Overview
Description
(Z)-N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
(Z)-N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide exerts its effects is primarily through its interaction with molecular targets and pathways. The diethylamino group and hydroxybenzylidene moiety play crucial roles in its binding affinity and reactivity. The compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. Additionally, its ability to undergo photophysical changes makes it useful in applications requiring fluorescence or photochromism.
Comparison with Similar Compounds
Similar Compounds
7-diethylamino-4-hydroxycoumarin-rhodamine B hydrazone: This compound shares the diethylamino and hydroxy functional groups, contributing to similar photophysical properties.
Tetra(4-(diethylamino)phenyl)ethene: Another compound with diethylamino functionality, known for its aggregation-induced emission properties.
Uniqueness
(Z)-N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide stands out due to its isonicotinohydrazide backbone, which imparts unique reactivity and potential applications not observed in the similar compounds mentioned above. Its combination of functional groups allows for a broader range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12- |
InChI Key |
GWQPCBPAOAFXSJ-UNOMPAQXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)C2=CC=NC=C2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O |
Origin of Product |
United States |
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